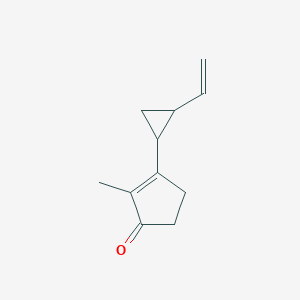![molecular formula C15H9O6- B14546972 4-[(2-Carboxybenzoyl)oxy]benzoate CAS No. 62149-25-1](/img/structure/B14546972.png)
4-[(2-Carboxybenzoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Carboxybenzoyl)oxy]benzoate is an organic compound with a complex structure that includes carboxyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carboxybenzoyl)oxy]benzoate typically involves the esterification of 2-carboxybenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carboxybenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
4-[(2-Carboxybenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Carboxybenzoyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic functions or sensing capabilities .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-Carboxyvinyl)benzoic acid
- 3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid
- 4-({2-[(4-Carboxybenzoyl)oxy]ethoxy}carbonyl)benzoate
Uniqueness
4-[(2-Carboxybenzoyl)oxy]benzoate is unique due to its specific structure, which allows it to form stable coordination complexes and undergo a variety of chemical reactions. Its versatility in synthetic applications and potential for use in diverse fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62149-25-1 |
|---|---|
Molecular Formula |
C15H9O6- |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
4-(2-carboxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H10O6/c16-13(17)9-5-7-10(8-6-9)21-15(20)12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)/p-1 |
InChI Key |
YJXHVCKJIZKDNW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OC2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
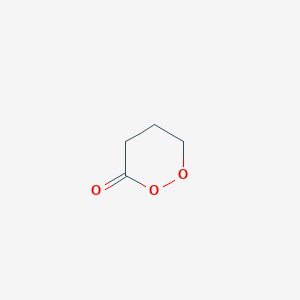
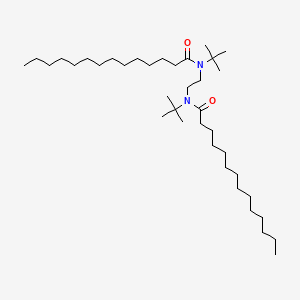
![1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546913.png)
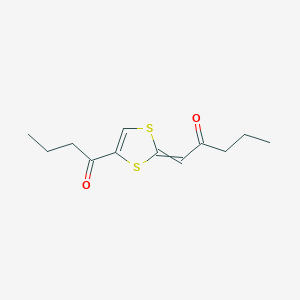
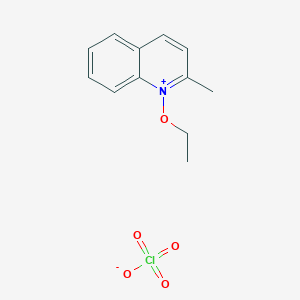
![Thieno[2,3-c][1,6]naphthyridin-6(5H)-one](/img/structure/B14546929.png)
![1-[(5-Bromopentyl)oxy]-2-phenoxybenzene](/img/structure/B14546931.png)
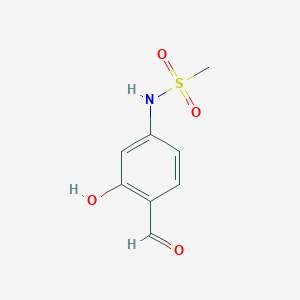
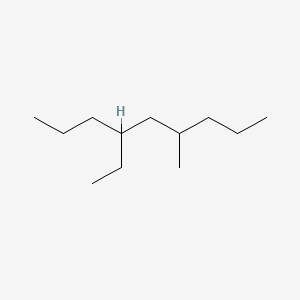
![1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14546951.png)
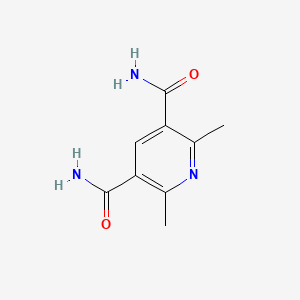
![(Z)-3-hydroxy-2-[(2-hydroxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14546962.png)
